molecular formula C10H12ClNO B8773329 Carbamic chloride, N-ethyl-N-(phenylmethyl)-

Carbamic chloride, N-ethyl-N-(phenylmethyl)-

Cat. No. B8773329
M. Wt: 197.66 g/mol
InChI Key: HFWOEYXMOCJUBF-UHFFFAOYSA-N
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Patent
US08067445B2

Procedure details

N-Ethylbenzylamine (0.56 mL, 3.8 mmol) and diisopropylethylamine (1 mL, 5.7 mmol) were combined in CH2Cl2 (12 mL) and cooled to 0° C. Phosgene (20% in toluene; 2.4 mL, 4.6 mmol) was added, and the reaction was stirred overnight at room temperature. The mixture was concentrated, and the residue was dissolved in Et2O and washed twice with H2O. The organic layer was dried, filtered, and concentrated to give the title compound.
Quantity
0.56 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH3:2].C(N(C(C)C)CC)(C)C.[C:20](Cl)([Cl:22])=[O:21]>C(Cl)Cl>[CH2:1]([N:3]([CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[C:20]([Cl:22])=[O:21])[CH3:2]

Inputs

Step One
Name
Quantity
0.56 mL
Type
reactant
Smiles
C(C)NCC1=CC=CC=C1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in Et2O
WASH
Type
WASH
Details
washed twice with H2O
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)N(C(=O)Cl)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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